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Compound of Interest

Compound Name: 4-Ethylsulfonylbenzaldehyde

Cat. No.: B1314216

Introduction

This technical guide provides a comprehensive overview of the spectral data for 4-
ethylsulfonylbenzaldehyde, a key aromatic building block in synthetic organic chemistry and
drug discovery. Due to the limited availability of published experimental spectra for 4-
ethylsulfonylbenzaldehyde, this document utilizes data from its close structural analog, 4-
(methylsulfonyl)benzaldehyde (CAS No: 5398-77-6), as a predictive reference. The spectral
characteristics of these two compounds are expected to be highly similar, with minor,
predictable variations arising from the difference between an ethyl and a methyl group on the
sulfonyl moiety. This guide is intended for researchers, scientists, and professionals in drug
development seeking a detailed understanding of the spectroscopic properties of this
compound class.

The following sections present a summary of nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such
spectra.

Spectral Data Summary

The spectral data presented below is for 4-(methylsulfonyl)benzaldehyde and serves as a close
approximation for 4-ethylsulfonylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
10.16 Singlet 1H Aldehyde (-CHO)
Aromatic (ortho to -
8.16 Doublet 2H
CHO)
Aromatic (ortho to -
8.10 Doublet 2H
SO2CHs)
3.12 Singlet 3H Methyl (-SO2CHs)

Note on 4-ethylsulfonylbenzaldehyde:The singlet at 3.12 ppm would be replaced by a quartet
around 3.2-3.4 ppm (2H, -SO2CH2CHs) and a triplet around 1.2-1.4 ppm (3H, -SO2CH2CH3).

13C NMR (Carbon NMR) Data

Chemical Shift (8) ppm Assighment

1915 Aldehyde Carbonyl (C=0)

146.1 Aromatic (C-SO2CHs)

140.2 Aromatic (C-CHO)

130.6 Aromatic (CH, ortho to -CHO)
128.5 Aromatic (CH, ortho to -SO2CHs3)
44.5 Methyl Carbon (-SO2CHs)

Note on 4-ethylsulfonylbenzaldehyde:The signal at 44.5 ppm would be replaced by signals
for the ethyl group, expected around 51 ppm (-SO2CHz) and 7 ppm (-CHs).
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm~?) Intensity Assignment
~3070 Weak-Medium Aromatic C-H Stretch
Aldehyde C-H Stretch (Fermi
~2850, ~2750 Weak
doublet)
~1705 Strong Aldehyde C=0 Stretch
~1600, ~1470 Medium Aromatic C=C Stretch
~1310, ~1150 Strong S=0 Stretch (sulfonyl group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The molecular weight of 4-ethylsulfonylbenzaldehyde is 198.24 g/mol .

miz Relative Intensity (%) Assighment

198 Moderate [M]* (Molecular lon)
169 High [M - C2Hs]*

135 Moderate [M - SO2C2Hs]*
107 Moderate [C7Hs0]*

77 High [CeHs]*

Note:This is a predicted fragmentation pattern for 4-ethylsulfonylbenzaldehyde.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

NMR Spectroscopy
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e Sample Preparation:

o

Weigh 10-20 mg of the sample.

[¢]

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-
de).

[¢]

Add a small amount of tetramethylsilane (TMS) as an internal reference (6 = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

o

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field instrument.

o Pulse Program: Standard single-pulse sequence.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

[e]

Pulse Program: Proton-decoupled pulse sequence.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, as 13C has low natural abundance.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet):
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o Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an
agate mortar and pestle until a fine, uniform powder is obtained.

o Place a portion of the powder into a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Scan Range: 4000-400 cm~1,
o Resolution: 4 cm™1.
o Number of Scans: 16-32.

o A background spectrum of the empty sample compartment should be recorded prior to
sample analysis.

Mass Spectrometry (MS)

o Sample Preparation (Electron lonization - El):

o Prepare a dilute solution of the sample (10-100 pg/mL) in a volatile organic solvent (e.g.,
methanol, acetonitrile).

 Instrument Parameters (EI-MS):

o lonization Mode: Electron lonization (El).

[¢]

Electron Energy: 70 eV.

[¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[e]

Scan Range: m/z 50-500.
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o The sample is typically introduced via a direct insertion probe or through a gas

chromatograph (GC-MS).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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